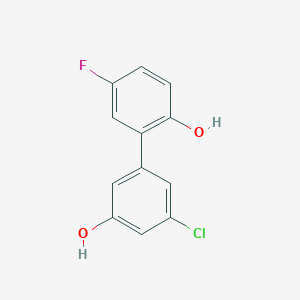
2-Chloro-5-(3,5-difluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3,5-difluorophenyl)phenol, 95% (2CP-95) is an organochlorine compound with a wide range of scientific applications. It is a colorless to yellowish solid, with a molecular weight of 279.5 g/mol. It is insoluble in water, but soluble in many organic solvents. 2CP-95 has a boiling point of 272°C and a melting point of 43°C. It is often used as a starting material in the synthesis of other organochlorine compounds.
Scientific Research Applications
2-Chloro-5-(3,5-difluorophenyl)phenol, 95% has many scientific research applications. It is used in the synthesis of other organochlorine compounds, such as 2-chloro-5-fluoro-phenol and 2-chloro-5-methyl-phenol. It is also used as a starting material in the synthesis of pharmaceuticals, such as the anticonvulsant drug felbamate. Furthermore, it is used in the synthesis of polymers, such as poly(2-chloro-5-(3,5-difluorophenyl)phenol).
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-difluorophenyl)phenol, 95% is not well understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. It is also believed to interact with other molecules, such as proteins, to form non-covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3,5-difluorophenyl)phenol, 95% are not well understood. However, it is believed to be non-toxic and non-carcinogenic. It is also believed to have some antioxidant activity.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-5-(3,5-difluorophenyl)phenol, 95% in lab experiments is that it is relatively easy to synthesize and purify. Furthermore, it is soluble in many organic solvents, making it easy to work with. The main limitation of using 2-Chloro-5-(3,5-difluorophenyl)phenol, 95% in lab experiments is that it is not very stable, and can easily decompose if exposed to light or heat.
Future Directions
There are many potential future directions for research on 2-Chloro-5-(3,5-difluorophenyl)phenol, 95%. One potential direction is to further investigate its mechanism of action, in order to better understand its effects on biochemical and physiological processes. Another potential direction is to develop new methods of synthesizing and purifying 2-Chloro-5-(3,5-difluorophenyl)phenol, 95%, in order to increase its stability and make it easier to work with. Additionally, further research could be done to explore the potential therapeutic applications of 2-Chloro-5-(3,5-difluorophenyl)phenol, 95%, such as its potential use as an antioxidant or anticonvulsant. Finally, research could be done to investigate the potential environmental impacts of 2-Chloro-5-(3,5-difluorophenyl)phenol, 95%, as well as its potential for bioaccumulation.
Synthesis Methods
2-Chloro-5-(3,5-difluorophenyl)phenol, 95% can be synthesized via a two-step process, starting with the reaction of 3,5-difluorophenol with phosphorus oxychloride and triethylamine. This reaction yields 2-chloro-5-(3,5-difluorophenyl)phenol, which is then purified by recrystallization from ethyl acetate.
properties
IUPAC Name |
2-chloro-5-(3,5-difluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-11-2-1-7(5-12(11)16)8-3-9(14)6-10(15)4-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYJASYLXRYWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685932 |
Source


|
| Record name | 4-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,5-difluorophenyl)phenol | |
CAS RN |
1261956-36-8 |
Source


|
| Record name | 4-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














